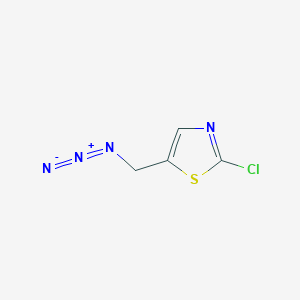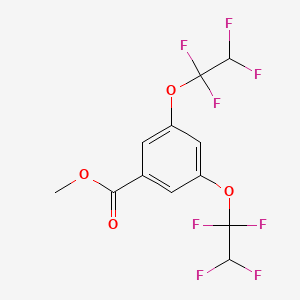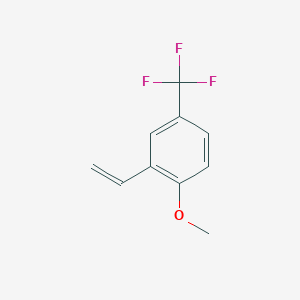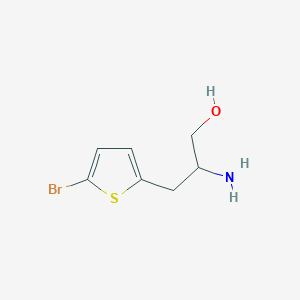
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenethylamine and is characterized by the presence of two methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Step 1: Formation of Nitroalkene
Reactants: 2,5-Dimethoxybenzaldehyde, Nitroethane
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol
Conditions: Reflux
-
Step 2: Reduction of Nitroalkene to Amine
Reactants: Nitroalkene
Reducing Agent: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Solvent: Ether or ethanol
Conditions: Room temperature or mild heating
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the double bond in the prop-2-en-1-amine moiety.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives
Reduction: Saturated amines, reduced alkenes
Substitution: Halogenated derivatives, nitro compounds
Aplicaciones Científicas De Investigación
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways. It is known to generate reactive oxygen species (ROS) in certain cellular environments, leading to oxidative stress and apoptosis in cancer cells . The compound may also interact with neurotransmitter receptors and enzymes, influencing neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-Dimethoxyphenyl)prop-2-en-1-amine
- 3-(2,4-Dimethoxyphenyl)prop-2-en-1-amine
- 3-(2,5-Dimethoxyphenyl)prop-2-en-1-one
Uniqueness
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 5 positions enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to other similar compounds.
Propiedades
Número CAS |
791563-64-9 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(E)-3-(2,5-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-6,8H,7,12H2,1-2H3/b4-3+ |
Clave InChI |
UBLRPXQMWQHSKH-ONEGZZNKSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=C/CN |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)






